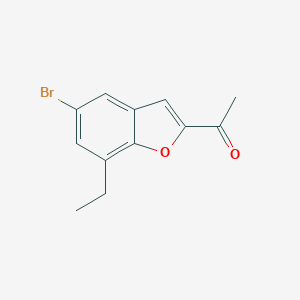








|
REACTION_CXSMILES
|
[C:1]([C:4]1[O:5][C:6]2[C:12]([CH2:13][CH3:14])=[CH:11][C:10](Br)=[CH:9][C:7]=2[CH:8]=1)(=[O:3])[CH3:2].C(N(CC)CC)C>CO.[Pd]>[C:1]([C:4]1[O:5][C:6]2[C:12]([CH2:13][CH3:14])=[CH:11][CH:10]=[CH:9][C:7]=2[CH:8]=1)(=[O:3])[CH3:2]
|


|
Name
|
|
|
Quantity
|
80.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C=1OC2=C(C1)C=C(C=C2CC)Br
|
|
Name
|
|
|
Quantity
|
37.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
1300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was hydrogenated at room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
atmospheric pressure until 1 molar equivalent of hydrogen had been absorbed
|
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated to dryness
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residual solid was dissolved in ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
the resulting solution washed with water and with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulphate
|
|
Type
|
FILTRATION
|
|
Details
|
The sodium sulphate was then filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residual solid was crystallized from petroleum ether (boiling range 60°-80°C)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C=1OC2=C(C1)C=CC=C2CC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 48.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 86.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |